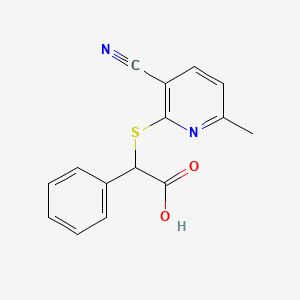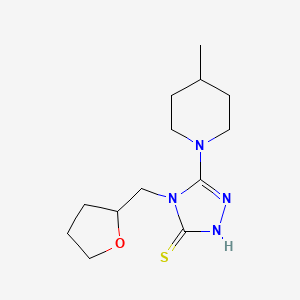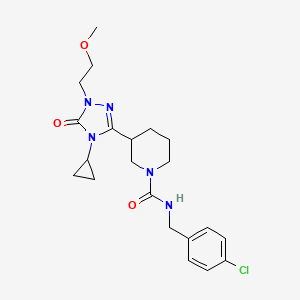![molecular formula C14H13FN4 B2719697 2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile CAS No. 1164473-52-2](/img/structure/B2719697.png)
2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile is a complex organic compound often employed in various scientific fields. Its structure features a propenylidene core linked to dimethylamino, fluoroanilino, and malononitrile groups. The unique arrangement of these functional groups imparts distinctive chemical properties to the compound, making it useful in chemical synthesis, pharmaceuticals, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile typically involves multi-step organic synthesis strategies. One common method includes:
Starting Materials: : Aniline derivatives and malononitrile.
Reaction Steps
Step 1: : A nitrile group is introduced into the aromatic ring through nucleophilic substitution.
Step 2:
Step 3: : The fluoro substituent is added via halogen exchange or electrophilic aromatic substitution.
Step 4: : The final step involves the formation of the propenylidene linkage through a Knoevenagel condensation with appropriate aldehydes or ketones under basic conditions.
Industrial Production Methods
Large-scale production may involve:
Batch Reactions: : Conducting the synthesis in controlled, discrete batches.
Continuous Flow Systems: : Using flow reactors for a more efficient and scalable synthesis process.
Catalysts and Reagents: : Utilizing advanced catalysts such as phase-transfer catalysts to optimize the reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Can form oxazoles or other heterocyclic structures.
Reduction: : Yields amines and other reduced derivatives.
Substitution: : Halogen exchange, nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxazoles: : From oxidation reactions.
Amines: : From reduction reactions.
Fluoro derivatives: : From halogen exchange.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: : Used in the synthesis of complex organic molecules.
Ligand: : Acts as a ligand in coordination chemistry.
Biology
Biochemical Probes: : To investigate enzyme activity or protein interactions.
Fluorescent Markers: : Due to its aromatic structure and possible fluorophore formation.
Medicine
Pharmaceuticals: : As a precursor or active ingredient in drug development.
Diagnostic Agents: : In medical imaging or diagnostic assays.
Industry
Material Science: : As a component in the manufacture of polymers or advanced materials.
Catalysis: : In industrial catalytic processes.
Wirkmechanismus
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Binding to active sites of enzymes to modulate their activity.
Receptor Interaction: : Engages with specific receptors, altering their conformation and function.
Signal Transduction Pathways: : Influences pathways involved in cell signaling, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(Dimethylamino)-3-(2-chloroanilino)-2-propenylidene]malononitrile: : Chlorine replaces fluorine, altering reactivity.
2-[1-(Dimethylamino)-3-(2-bromoanilino)-2-propenylidene]malononitrile: : Bromine as the halogen, changing physical and chemical properties.
Highlighting Uniqueness
Fluorine Atom: : Imparts unique electronic effects, increasing the compound's stability and reactivity.
Propenylidene Linkage: : Affects the molecule's overall shape and interaction with biological targets, making it distinct from similar compounds with variations in the halogen group.
This compound's versatile chemistry and applicability make it a valuable asset across multiple scientific and industrial domains. From aiding synthetic chemists to providing potential therapeutic benefits, its unique properties continue to pave the way for innovative research and applications.
Eigenschaften
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2-fluoroanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-6-4-3-5-12(13)15/h3-8,18H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOYBKJVQUGYFZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2719619.png)
![3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2719620.png)

![2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide](/img/structure/B2719624.png)
![2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide](/img/structure/B2719627.png)


![2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2719632.png)


![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
